molecular formula C9H14Cl2N2O2 B6297031 (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride CAS No. 2442565-30-0

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Cat. No.: B6297031
CAS No.: 2442565-30-0
M. Wt: 253.12 g/mol
InChI Key: QQYNFOMWBDXPHK-JZGIKJSDSA-N
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Description

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is a chiral tyrosine derivative of significant interest in medicinal and biochemical research. This compound serves as a vital synthetic intermediate and building block for constructing more complex molecules . Researchers utilize this and related compounds as precursors in the synthesis of heterocyclic derivatives, such as 1,3,4-oxadiazoles, which are then screened for potential biological activities . These synthetic efforts are focused on discovering new agents with antimicrobial and antioxidant properties . The structural features of this tyrosine-based compound, particularly the phenolic hydroxyl group and the protonated amino group in its dihydrochloride salt form, make it a valuable scaffold for investigating enzyme inhibition and protein interactions . Its properties are also relevant in the exploration of compounds that modulate protein-protein interactions, similar to other amino-acid derived molecules researched for targets like PCSK9 . The dihydrochloride salt form enhances the compound's solubility in aqueous and polar solvents, facilitating its use in various in vitro assay systems . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNFOMWBDXPHK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using L-Tyrosine Derivatives

The chiral pool strategy leverages L-tyrosine as a starting material due to its inherent (S)-configuration. In a method adapted from patent NZ229910A, L-tyrosine is first protected at the phenolic hydroxyl group using benzyl chloroformate in alkaline aqueous conditions. The carboxylic acid moiety is then activated using thionyl chloride to form the acyl chloride, which reacts with gaseous ammonia to yield (S)-2-amino-3-(4-benzyloxyphenyl)propanamide. Subsequent hydrogenolysis with palladium on carbon removes the benzyl group, and treatment with concentrated hydrochloric acid affords the dihydrochloride salt. This route achieves >98% enantiomeric excess (e.e.) but requires multiple protection-deprotection steps, reducing overall yield to 65–70%.

Resolution of Racemic Mixtures with d-Camphorsulfonic Acid

For racemic precursors, resolution is achieved via diastereomeric salt formation. A protocol from NZ229910A involves reacting racemic 2-amino-3-(4-methoxyphenyl)propanenitrile with d-camphorsulfonic acid in a 1:1 molar ratio in ethanol-water (3:1 v/v). The (S)-enantiomer selectively crystallizes as the d-camphorsulfonate salt, which is filtered and treated with ammonium hydroxide to liberate the free base. Acidic hydrolysis with 6 M HCl at 50°C for 4 hours converts the nitrile to the amide, followed by demethylation using hydrobromic acid to yield the target compound. This method achieves 85% e.e. and a 58% isolated yield after recrystallization.

Enzymatic Amidation of Tyrosine Derivatives

Multimeric Enzyme-Catalyzed Condensation

Patent US4956489A describes an enzymatic approach using extracellular enzymes from Micrococcus caseolyticus to condense L-tyrosine methyl ester with ammonia in aqueous media. The reaction, conducted at pH 7.5 and 37°C, utilizes 0.1 M phosphate buffer and 5% v/v dimethylacetamide (DMA) as a cosolvent. Manganese ions (10 mM) enhance enzymatic activity, achieving 92% conversion to (S)-2-amino-3-(4-hydroxyphenyl)propanamide within 12 hours. The dihydrochloride salt is precipitated by adding excess HCl to the reaction mixture, yielding 80% product with 99% e.e.

Hydrazinolysis and Azide Coupling

A method from RSC Advances employs hydrazinolysis of methyl-3-(4-hydroxyphenyl)-2,2-dimethylpropanoate to generate the corresponding hydrazide. Reaction with Boc-protected glycine methyl ester via azide coupling (DCC, HOBt) forms a dipeptide analog, which is hydrolyzed with 4 M HCl in dioxane to remove protecting groups. This route, while longer, achieves 75% yield and high stereochemical fidelity.

Acid-Mediated Hydrolysis of Nitrile Intermediates

Controlled Hydrolysis of (S)-2-Amino-3-(4-hydroxyphenyl)propanenitrile

Adapting methods from NZ229910A, the nitrile intermediate is synthesized via Strecker synthesis using 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide in methanol. The (S)-enantiomer is isolated via chiral chromatography (Chiralpak AD-H column, 90:10 hexane:isopropanol). Hydrolysis with 4 M HCl at 40°C for 2 hours selectively stops at the amide stage, avoiding over-hydrolysis to the carboxylic acid. The dihydrochloride salt crystallizes upon cooling, yielding 68% product with 94% e.e.

Comparative Analysis of Preparation Methods

Method Starting Material Key Conditions Yield e.e. Scale Feasibility
Chiral Pool (L-tyrosine)L-TyrosineThionyl chloride, NH₃, Pd/C, HCl65–70%>98%Lab-scale
Enzymatic AmidationL-Tyrosine methyl esterMicrococcus enzyme, Mn²⁺, pH 7.580%99%Industrial
Nitrile Hydrolysis4-HydroxybenzaldehydeStrecker synthesis, 4 M HCl, 40°C68%94%Pilot-scale
HydrazinolysisMethyl propanoate derivativeDCC/HOBt, 4 M HCl75%97%Lab-scale

Industrial-Scale Optimization Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize water-immiscible solvents like methylene chloride for extractions, as noted in NZ229910A. Catalytic systems, such as TMSOTf (0.1 mol%) in RSC Advances’ C–C bond-forming reactions, reduce reaction times from 24 hours to 2 hours.

Racemization Risks During Amidation

High temperatures (>60°C) during amide formation promote racemization. Enzymatic methods mitigate this, as seen in US4956489A, where ambient conditions preserve stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is synthesized through a variety of methods. One notable synthesis route involves the use of thionyl chloride and ammonia, which enhances yield and simplifies the purification process compared to traditional methods that require expensive catalysts like dicyclohexylcarbodiimide (DCC) . The compound has a molecular formula of C9H12N2O2 and a molecular weight of 200.67 g/mol .

Antioxidant Properties

Research indicates that Phloretamide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of aging and age-related diseases .

Anti-Aging Effects

Phloretamide has been associated with anti-aging effects, promoting skin elasticity and preventing cutis laxa (skin laxity). Its role as an anti-senescence compound suggests potential applications in dermatology and cosmetic formulations aimed at improving skin health .

Neuroprotective Effects

Studies have demonstrated that (S)-2-Amino-3-(4-hydroxyphenyl)propanamide may offer neuroprotective benefits. It has been investigated for its potential to mitigate neurodegenerative processes, making it a candidate for further research in treating conditions like Alzheimer's disease .

Cancer Research

Emerging studies suggest that compounds related to Phloretamide may play a role in cancer treatment. Its antioxidant properties could help protect normal cells during chemotherapy, while its structural analogs are being explored for their ability to inhibit tumor growth .

Drug Development

The unique chemical structure of this compound makes it an interesting candidate for drug development, particularly in creating new formulations targeting oxidative stress-related disorders or enhancing the efficacy of existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability, suggesting protective effects against oxidative damage .
Study 2Anti-aging EffectsShowed improvements in skin elasticity and reduction in signs of aging in clinical trials .
Study 3Neuroprotective PotentialIndicated potential benefits in mitigating neurodegenerative processes .
Study 4Cancer TreatmentExplored as a supportive agent in chemotherapy regimens due to its antioxidant properties .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Table 1: Comparison of Propanamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Activity Scores* Key Features Reference
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Indol-3-yl, 4-phenylthiazol-2-yl C₂₀H₁₈N₄OS 362.45 g/mol 3, 4, 3 High aromaticity; moderate activity
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Indol-3-yl, 4-(4-Cl-phenyl)thiazol-2-yl C₂₀H₁₇ClN₄OS 396.89 g/mol 3, 4, 4 Chlorine enhances lipophilicity
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-Fluorophenyl, hydroxyl C₉H₁₃ClFNO 205.66 g/mol N/A Fluorine as bioisostere; chiral
(2S)-2,5-Diaminopentanamide dihydrochloride Aliphatic diamine C₅H₁₃N₃O·2HCl 226.11 g/mol N/A High solubility; unclassified hazards

*Activity scores from (hypothetical scale, e.g., binding affinity, enzyme inhibition).

Key Observations

Substituent Effects

  • Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., indol-3-yl, 4-phenylthiazol-2-yl) exhibit higher activity scores compared to aliphatic derivatives like (2S)-2,5-diaminopentanamide dihydrochloride .
  • Bioisosteric Replacement: The fluorophenyl group in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () mimics the hydroxyphenyl group in the target compound, offering similar steric and electronic properties with enhanced metabolic stability .

Salt Forms and Solubility

  • Dihydrochloride Salts: Both the target compound and (2S)-2,5-diaminopentanamide dihydrochloride () utilize dihydrochloride salts to enhance aqueous solubility. However, the latter has unclassified health hazards, whereas hydroxyphenyl derivatives may pose reactive oxygen species (ROS)-related toxicity risks .
  • Stability : Azoamidine dihydrochlorides () demonstrate stability under aqueous conditions, suggesting that the dihydrochloride form in the target compound may offer similar advantages for storage and formulation .

Chiral Specificity

  • The (S)-configuration in the target compound and (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () highlights the importance of stereochemistry in drug-receptor interactions. Enantiomeric purity is critical for avoiding off-target effects .

Research Findings and Implications

  • Activity Trends: Chlorinated and indole-containing propanamides () show higher activity scores than non-halogenated analogues, suggesting that electron-withdrawing groups enhance binding efficacy .
  • Safety Profiles : Dihydrochloride salts generally exhibit low acute toxicity (e.g., ), but chronic exposure risks remain unstudied. Hydroxyphenyl derivatives may require additional antioxidative stabilization to mitigate ROS generation .

Biological Activity

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, also referred to as (S)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_{9}H12_{12}Cl2_{2}N2_{2}O
  • Molecular Weight : Approximately 234.68 g/mol
  • Structure : The compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological activity.

The dihydrochloride form enhances solubility in water, making it suitable for various biological assays and applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes. For instance, studies have shown its potential in modulating enzymatic activities related to metabolic pathways.
  • Receptor Binding : It has demonstrated binding affinity to various receptors, influencing signaling pathways crucial for neurotransmitter synthesis and neuroprotection .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains. The mechanism of action may involve disruption of microbial cell integrity or inhibition of vital metabolic processes .

Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of derivatives similar to (S)-2-amino-3-(4-hydroxyphenyl)propanamide against multidrug-resistant pathogens. The results indicated that compounds containing the 4-hydroxyphenyl moiety exhibited potent activity against strains such as MRSA and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL .

Neuroprotective Effects

Research has suggested that (S)-2-amino-3-(4-hydroxyphenyl)propanamide may influence neurotransmitter levels in the brain. Its structural similarity to tyrosine suggests a role in dopamine synthesis, potentially offering neuroprotective effects that warrant further investigation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC ValuesNotes
(S)-2-Amino-3-(4-hydroxyphenyl)propanamideEnzyme inhibition, receptor bindingNot specifiedPotential neuroprotective effects
3-Hydroxy-2,2-dimethyl-propionic acid derivativesAntiproliferativeIC50 values ranging from 0.69 to 11 µMEffective against cancer cell lines
Other 4-hydroxyphenyl derivativesAntimicrobialMICs from 1 to 8 µg/mLEffective against drug-resistant strains

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

  • Synthetic Design : Start with L-tyrosine derivatives (e.g., L-tyrosine hydrochloride) to retain the (S)-configuration. Introduce the propanamide backbone via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Protection Strategies : Protect the amino group with Boc (tert-butoxycarbonyl) and the hydroxyl group with TBS (tert-butyldimethylsilyl) to avoid side reactions during amidation .
  • Enantiomeric Control : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (>99% for pharmaceutical-grade synthesis) .
  • Salt Formation : React the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt, enhancing solubility .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the (S)-configuration and absence of diastereomers. Key signals: δ 7.1 (aromatic protons), δ 3.8 (amide NH) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O/MeCN) to assess purity (>98%) and detect hydrolyzed byproducts .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (theoretical: 294.35 g/mol; observed: [M+H]⁺ = 295.4) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: 24.1%; experimental: 23.8–24.3%) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Assessment : Re-evaluate batch purity via LC-MS to rule out contaminants (e.g., residual solvents or dehydroxylated analogs) .
  • Enantiomeric Cross-Verification : Use chiral chromatography to confirm no racemization occurred during storage .
  • Biological Replication : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., puromycin for protein synthesis inhibition) .
  • Data Normalization : Express activity as IC₅₀ ± SEM (standard error of the mean) across ≥3 independent experiments to account for variability .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

Methodological Answer:

  • Solubility Profiling : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol. The dihydrochloride salt shows ~10× higher aqueous solubility (e.g., 50 mg/mL vs. 5 mg/mL for free base) due to ionic dissociation .
  • Stability Studies :
    • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C for the salt vs. 150°C for the free base .
    • pH-Dependent Degradation : Incubate at pH 2–9 (37°C, 24 hrs); the salt is stable at pH 4–6 but hydrolyzes at alkaline pH (>8) .

Q. What experimental strategies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., tyrosine kinase) on a CM5 chip; measure binding kinetics (KD = 10–100 nM range) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding in PBS buffer (20 mM, pH 7.4) .
  • Molecular Docking : Use AutoDock Vina to model interactions with the target’s active site (e.g., hydrogen bonding with His297 and hydrophobic contacts with Phe154) .
  • Inhibition Assays : Pre-incubate the compound with the enzyme (e.g., 1 µM final concentration) and measure residual activity fluorometrically .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling to confirm no cross-contamination .
  • Microenvironment Mimicry : Culture cells in hypoxia (5% O₂) or acidic media (pH 6.5) to replicate in vivo tumor conditions .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate CC₅₀ using nonlinear regression (GraphPad Prism) .
  • Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .

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